Cas no 1807255-95-3 (Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate)

Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate is a versatile benzoate derivative featuring a chloromethyl, cyano, and difluoromethyl functional group arrangement. This compound is particularly valuable in synthetic organic chemistry due to its reactive chloromethyl and electron-withdrawing cyano groups, which facilitate further functionalization. The presence of the difluoromethyl group enhances its utility in pharmaceutical and agrochemical applications, where fluorine incorporation often improves metabolic stability and bioavailability. Its ester moiety provides additional reactivity for hydrolysis or transesterification. The compound serves as a key intermediate in the synthesis of complex molecules, offering chemists a flexible scaffold for constructing heterocycles or fluorinated target structures.
Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate structure
1807255-95-3 structure
Product Name:Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate
CAS No:1807255-95-3
MF:C11H8ClF2NO2
MW:259.636528968811
CID:4953750
Update Time:2025-11-01

Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate
    • Inchi: 1S/C11H8ClF2NO2/c1-17-11(16)9-7(10(13)14)3-2-6(4-12)8(9)5-15/h2-3,10H,4H2,1H3
    • InChI Key: WZIOLNCDFDGJFD-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(C(F)F)=C(C(=O)OC)C=1C#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 329
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.1

Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010358-1g
Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate
1807255-95-3 97%
1g
1,564.50 USD 2021-06-21

Additional information on Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate

Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate: A Comprehensive Overview

Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate, identified by the CAS number 1807255-95-3, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry. This compound is characterized by its benzoate backbone, which is substituted with a chloromethyl group at the 3-position, a cyano group at the 2-position, and a difluoromethyl group at the 6-position. The combination of these substituents imparts distinctive chemical properties, making it a subject of interest for researchers exploring its potential applications in drug design, material science, and synthetic chemistry.

The synthesis of Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or nucleophilic substitution. Recent studies have focused on optimizing these synthesis pathways to enhance yield and purity. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction times while maintaining product quality. The compound's stability under various conditions has also been extensively studied, revealing its resistance to thermal degradation and susceptibility to nucleophilic attack due to the electron-withdrawing effects of the cyano and difluoromethyl groups.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. The chloromethyl group serves as an excellent leaving group, facilitating substitution reactions that can lead to the formation of diverse derivatives. Additionally, the cyano group introduces both electron-withdrawing and hydrogen-bonding capabilities, which are valuable in medicinal chemistry for tuning drug bioavailability and selectivity. Recent research has explored its use in designing inhibitors for kinase enzymes, where the compound's structural features contribute to binding affinity and specificity.

Another area of interest is the role of Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate in polymer chemistry. The presence of fluorinated groups enhances the thermal stability and mechanical properties of polymers derived from this compound. Studies have demonstrated its ability to form high-performance polymers with applications in aerospace and electronics industries. Furthermore, its fluorinated substituents contribute to hydrophobicity, making it suitable for use in water-repellent coatings.

In terms of environmental impact, recent investigations have focused on the biodegradation potential of this compound. While initial findings suggest limited biodegradability due to its stable aromatic ring system, researchers are exploring methods to modify its structure for enhanced eco-friendliness without compromising its functional properties. This dual focus on performance and sustainability underscores the compound's versatility and relevance in modern chemical research.

From a spectroscopic perspective, Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate exhibits distinct UV-vis absorption characteristics due to conjugation within its aromatic system. This property has been leveraged in developing sensors for detecting specific analytes in environmental monitoring systems. Advanced computational studies using density functional theory (DFT) have provided insights into its electronic structure, further aiding in the design of novel sensing materials.

In summary, Methyl 3-chloromethyl-2-cyano-6-(difluoromethyl)benzoate (CAS No. 1807255-95-3) stands out as a multifaceted compound with significant potential across various chemical disciplines. Its unique combination of functional groups offers opportunities for innovation in drug discovery, polymer development, and sensor technology. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing modern chemistry.

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